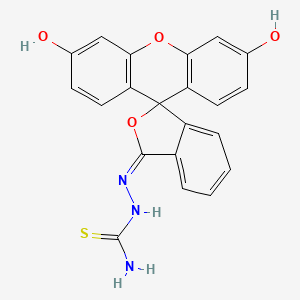![molecular formula C13H10N2O2 B1239265 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid CAS No. 22329-38-0](/img/structure/B1239265.png)
1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid
説明
Synthesis Analysis
The synthesis of indole derivatives, including compounds like 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid, involves various strategies. One common approach is the Fischer indole synthesis, a method that synthesizes indoles from phenylhydrazines and ketones or aldehydes. This method and other strategies for indole synthesis have been extensively reviewed, highlighting the evolution of synthetic methodologies over the years to include more efficient, selective, and versatile reactions (Taber & Tirunahari, 2011).
Molecular Structure Analysis
Indole compounds, including 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid, feature a bicyclic structure comprising a benzene ring fused to a pyrrole ring. This structural motif is foundational to their chemical reactivity and biological activity. The molecular structure of indoles is characterized by its aromaticity, which contributes to the stability and reactivity of these compounds, allowing for a wide range of chemical transformations and modifications.
Chemical Reactions and Properties
Indoles, including 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid, undergo various chemical reactions, such as electrophilic substitution, due to the electron-rich nature of the indole ring. They can participate in reactions like the N-alkylation, C-3 functionalization, and reactions involving the indole nitrogen atom. These reactions are crucial for the synthesis of complex indole derivatives with potential biological activities.
Physical Properties Analysis
The physical properties of indole derivatives, such as solubility, melting point, and boiling point, are influenced by their molecular structure. For example, the introduction of a carboxylic acid group into the indole framework increases its polarity, potentially affecting its solubility in water and organic solvents.
Chemical Properties Analysis
The chemical properties of indole derivatives, including reactivity and stability, are governed by their aromatic structure and substituents. The presence of functional groups such as the carboxylic acid moiety in 1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid impacts its acidity, reactivity towards nucleophiles, and the ability to form salts and esters.
For further detailed exploration and research insights on indole derivatives and their synthesis, molecular structure, and chemical properties, refer to the provided comprehensive review and studies in the field of heterocyclic chemistry (Taber & Tirunahari, 2011).
科学的研究の応用
Antidiabetic Agent Synthesis
1-Methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid derivatives have been synthesized and evaluated for antidiabetic properties. Specifically, derivatives like DM3, DM4, and DM5 showed potent antidiabetic activity in streptozotocin-induced diabetic rats, suggesting potential therapeutic applications (Choudhary et al., 2011).
Analytical Methodology in Food Studies
This compound has been implicated in studies analyzing the formation of mutagenic substances in thermally processed meats, with methods like LC-MS and LC-MS/MS being employed for detection and quantification (Crotti et al., 2010). Additionally, it has been identified in various meat samples using methodologies like supercritical fluid extraction and capillary electrophoresis with fluorescence detection (de Andrés et al., 2010).
Presence in Cigarette Smoke
Research has identified 1-methyl-9H-pyrido[3,4-b]indole (harman) in the mainstream smoke of cigarettes, classifying it as a biologically active agent in tobacco smoke (Smith et al., 2004). This association highlights its relevance in public health and tobacco research.
Role in Food-Derived Carcinogens
Studies have synthesized and characterized compounds like N-acetoxy-N-(1-methyl-5H-pyrido[4,5-b]indol-3-yl)acetamide to understand the chemistry of food-derived carcinogens (Rajagopal et al., 2003). This research is crucial in comprehending the mechanisms of carcinogenesis from certain foods.
Corrosion Inhibition Studies
Investigations into the role of 1-methyl-9H-pyrido[3,4-b]indole as a corrosion inhibitor for steel in hydrochloric acid have been conducted, offering insights into its potential industrial applications (Lebrini et al., 2010).
Cyanobacterial Exometabolite Research
This compound has been evaluated for its antialgal activity, particularly in the context of cyanobacterial exometabolites, offering potential ecological or environmental applications (Volk, 2006).
特性
IUPAC Name |
1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O2/c1-7-12-9(6-11(14-7)13(16)17)8-4-2-3-5-10(8)15-12/h2-6,15H,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFEZJNMQTQMDRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC(=N1)C(=O)O)C3=CC=CC=C3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30176868 | |
| Record name | 1-Methyl-beta-carboline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30176868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid | |
CAS RN |
22329-38-0 | |
| Record name | 1-Methyl-beta-carboline-3-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022329380 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Methyl-beta-carboline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30176868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



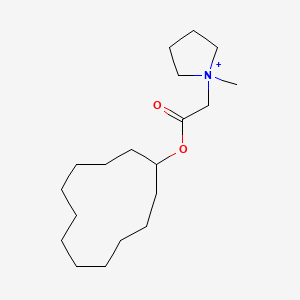
![methyl 2-[(1R,5R,6R,13S,16S)-6-(furan-3-yl)-1,5,15,15-tetramethyl-8,14,17-trioxo-7-oxatetracyclo[11.3.1.02,11.05,10]heptadec-10-en-16-yl]acetate](/img/structure/B1239183.png)
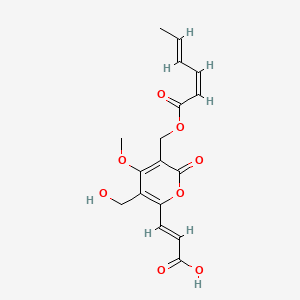
![2-[4-[[2-[(E)-but-1-enyl]-4-chloro-5-formylimidazol-1-yl]methyl]phenyl]benzoic acid](/img/structure/B1239188.png)
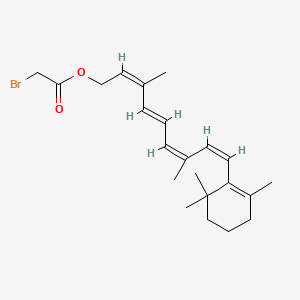
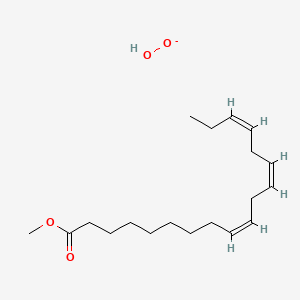
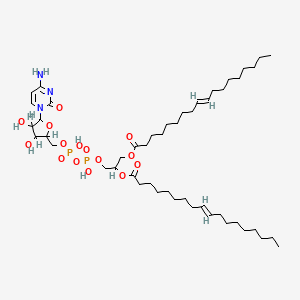
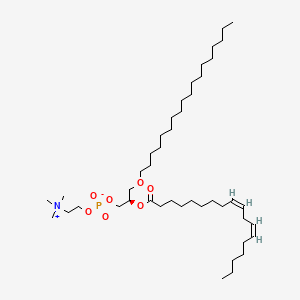
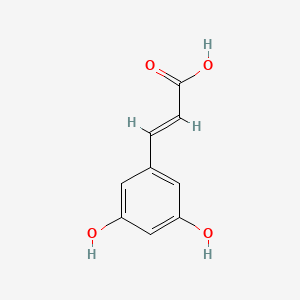
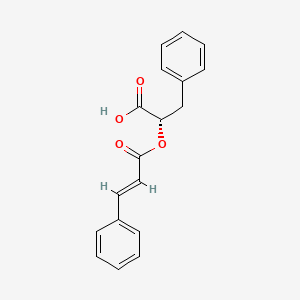
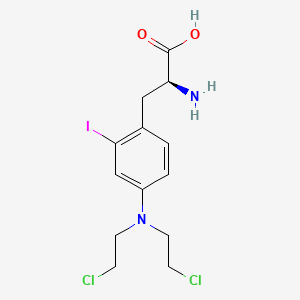
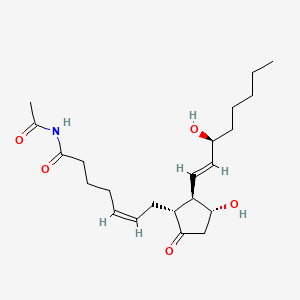
![[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxy-tetrahydrofuran-2-yl]methoxy-[[hydroxy-[(E)-4-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-isobenzofuran-5-yl)-2-methyl-but-2-enoxy]phosphoryl]methyl]phosphinic acid](/img/structure/B1239204.png)
